molecular formula C8H15NO4S2 B2607749 N-butyl-1,1-dioxo-2,5-dihydro-1lambda6-thiophene-3-sulfonamide CAS No. 1384430-18-5

N-butyl-1,1-dioxo-2,5-dihydro-1lambda6-thiophene-3-sulfonamide

Cat. No.: B2607749
CAS No.: 1384430-18-5
M. Wt: 253.33
InChI Key: WPSUTAMCCZTMSO-UHFFFAOYSA-N
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Description

N-butyl-1,1-dioxo-2,5-dihydro-1lambda6-thiophene-3-sulfonamide is a chemical compound with the molecular formula C8H15NO4S2 and a molecular weight of 253.34 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include a thiophene ring and sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-1,1-dioxo-2,5-dihydro-1lambda6-thiophene-3-sulfonamide typically involves the reaction of thiophene derivatives with sulfonamide precursors under controlled conditions. Specific details about the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production methods for this compound are not widely documented in public literature. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for cost, efficiency, and safety.

Chemical Reactions Analysis

Types of Reactions

N-butyl-1,1-dioxo-2,5-dihydro-1lambda6-thiophene-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The thiophene ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

N-butyl-1,1-dioxo-2,5-dihydro-1lambda6-thiophene-3-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-butyl-1,1-dioxo-2,5-dihydro-1lambda6-thiophene-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The thiophene ring may also play a role in the compound’s biological effects by interacting with cellular components .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-butyl-1,1-dioxo-2,5-dihydro-1lambda6-thiophene-3-sulfonamide include other thiophene derivatives and sulfonamides, such as:

  • Thiophene-2-sulfonamide
  • N-methyl-1,1-dioxo-2,5-dihydro-1lambda6-thiophene-3-sulfonamide
  • N-ethyl-1,1-dioxo-2,5-dihydro-1lambda6-thiophene-3-sulfonamide

Uniqueness

This compound is unique due to its specific combination of a butyl group, thiophene ring, and sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Biological Activity

N-butyl-1,1-dioxo-2,5-dihydro-1lambda6-thiophene-3-sulfonamide (CAS Number: 114456-82-5) is a compound belonging to the class of sulfonamides, which are known for their diverse biological activities. This article provides a detailed overview of its biological activity, focusing on its synthesis, pharmacological effects, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a thiophene ring with sulfonamide and dioxo functional groups. This structure contributes to its biological properties and interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with sulfonyl chlorides under controlled conditions. The synthetic route can be optimized to enhance yield and purity.

Antimicrobial Activity

Sulfonamides have historically been recognized for their antimicrobial properties. In preliminary studies, compounds similar to this compound have exhibited significant antibacterial activity against various strains of bacteria. For instance:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
8aFusarium oxysporum50 μg/mL
7aTobacco mosaic virusHigh antiviral activity observed

These findings suggest that derivatives of this compound may serve as potential leads in the development of new antimicrobial agents .

Enzyme Inhibition

Recent studies have indicated that thiadiazole sulfonamide derivatives demonstrate promising inhibitory activity against carbonic anhydrases (CAs), particularly isoforms II, IX, and XII. The biological evaluations showed that:

  • IC50 values for selected compounds against hCA II ranged from 79.1 nM to 701.3 nM.
  • Compounds exhibited selectivity for hCA IX, which is associated with tumor growth and metastasis.

The most potent inhibitors displayed IC50 values in the low nanomolar range, indicating strong potential for therapeutic applications in cancer treatment .

Case Studies

Case Study 1: Antitumor Activity

In a study assessing the effects of thiadiazole sulfonamides on human cancer cell lines (HT-29, MDA-MB-231), it was found that these compounds reduced cell viability under both normoxic and hypoxic conditions. The ability to alter the tumor microenvironment's pH positively correlated with enhanced efficacy against cancer cells .

Case Study 2: Antiviral Activity

Another investigation reported that certain derivatives exhibited high antiviral activity against the tobacco mosaic virus. This suggests that this compound may also have applications in virology .

Properties

IUPAC Name

N-butyl-1,1-dioxo-2,5-dihydrothiophene-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4S2/c1-2-3-5-9-15(12,13)8-4-6-14(10,11)7-8/h4,9H,2-3,5-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPSUTAMCCZTMSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CCS(=O)(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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